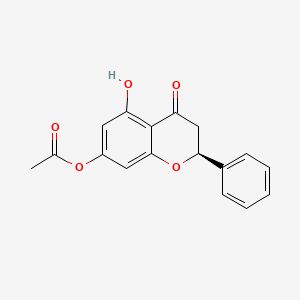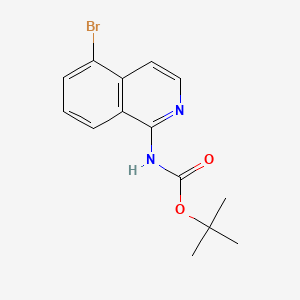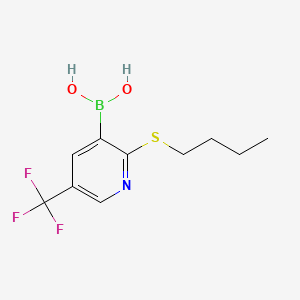
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is a heterocyclic organic compound . Its molecular formula is C10H13BF3NO2S . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid consists of a pyridine ring substituted with a butylthio group, a trifluoromethyl group, and a boronic acid group . The molecular weight of this compound is 279.09 .Applications De Recherche Scientifique
-
Organic Chemistry
- Boronic acids are key reagents in Suzuki-Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is mild, functional group tolerant, and uses environmentally benign organoboron reagents .
- In the Suzuki-Miyaura coupling, the boronic acid reacts with a halide or pseudohalide (like an aryl or vinyl group) in the presence of a palladium catalyst and a base .
- The outcome of this reaction is the formation of a new carbon-carbon bond, which is a fundamental step in the synthesis of many organic compounds .
-
Medicinal Chemistry
- Boronic acids are used in the synthesis of a variety of drugs. For example, Bortezomib, a boronic acid-based drug, is used in the treatment of multiple myeloma, a type of cancer .
- They can also be used to create compounds that can selectively bind to certain proteins or enzymes, which can be useful in the development of targeted therapies .
-
Chemical Biology
- Boronic acids can be used to create probes for imaging and sensing applications. For example, they can be used to create fluorescent probes that can detect the presence of certain biomolecules .
- They can also be used to create chemical tools for studying biological systems. For example, they can be used to create inhibitors or activators of certain biological pathways .
-
Nanotechnology
- Boronic acids can be used in the creation of nanomaterials. For example, they can be used to create boron-doped graphene, a material with unique electronic properties .
- They can also be used to create nanoparticles with specific properties, which can be used in a variety of applications, from drug delivery to electronics .
-
Environmental Science
-
Catalysis
-
Material Science
- Boronic acids can be used in the creation of new materials with unique properties. For example, they can be used to create polymers with specific mechanical or optical properties .
- They can also be used to modify the surface properties of materials, such as making them more or less water-repellent .
Safety And Hazards
The safety data sheet for 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
[2-butylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO2S/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCAGVUKVGNBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SCCCC)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681525 |
Source


|
| Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid | |
CAS RN |
1256345-53-5 |
Source


|
| Record name | Boronic acid, B-[2-(butylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

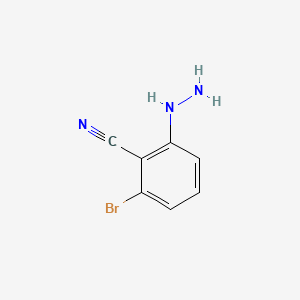
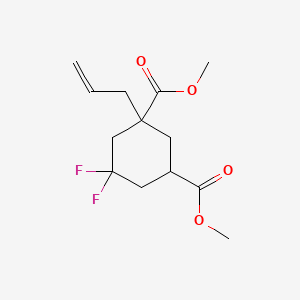
![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)
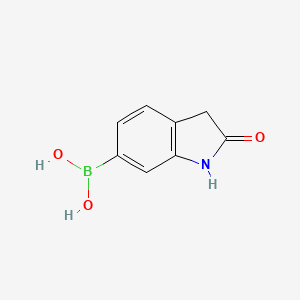
![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)
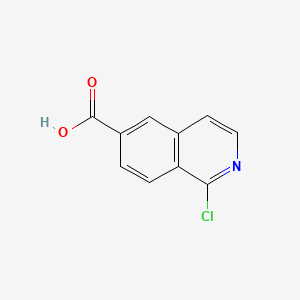
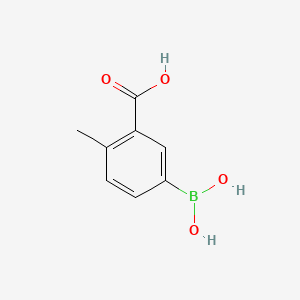
![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)
